molecular formula C14H15F3N2O4 B2524417 Methyl 4-hydroxy-1-{[3-(trifluoromethyl)anilino]carbonyl}-2-pyrrolidinecarboxylate CAS No. 318247-30-2

Methyl 4-hydroxy-1-{[3-(trifluoromethyl)anilino]carbonyl}-2-pyrrolidinecarboxylate

Cat. No.: B2524417
CAS No.: 318247-30-2
M. Wt: 332.279
InChI Key: FFANPHGIUWHMOR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-hydroxy-1-{[3-(trifluoromethyl)anilino]carbonyl}-2-pyrrolidinecarboxylate is a pyrrolidine-based compound featuring a hydroxy group at position 4, a methyl carboxylate group at position 2, and a 3-(trifluoromethyl)anilino carbonyl substituent at position 1. This structure combines a five-membered pyrrolidine ring with electron-withdrawing (trifluoromethyl) and hydrogen-bonding (hydroxy, carbonyl) groups, making it a candidate for applications in medicinal chemistry and materials science. The compound is commercially available in 500 mg ($492.00) and 1 g ($670.00) quantities via Santa Cruz Biotechnology (Catalog #sc-328719 and sc-328719A) .

Properties

IUPAC Name

methyl 4-hydroxy-1-[[3-(trifluoromethyl)phenyl]carbamoyl]pyrrolidine-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15F3N2O4/c1-23-12(21)11-6-10(20)7-19(11)13(22)18-9-4-2-3-8(5-9)14(15,16)17/h2-5,10-11,20H,6-7H2,1H3,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFANPHGIUWHMOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CC(CN1C(=O)NC2=CC=CC(=C2)C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15F3N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl 4-hydroxy-1-{[3-(trifluoromethyl)anilino]carbonyl}-2-pyrrolidinecarboxylate (CAS Number: 318247-30-2) is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C14H15F3N2O4
  • Molecular Weight : 332.28 g/mol
  • Purity : Minimum 95% .

Antidiabetic Potential

Recent studies have indicated that derivatives of compounds similar to this compound exhibit significant antidiabetic activity. For instance, a related compound demonstrated IC50 values of 6.28 μM against α-glucosidase and 4.58 μM against α-amylase, indicating potent enzyme inhibition which is crucial for managing diabetes .

Neuroprotective Effects

The compound has also been evaluated for its neuroprotective effects. In a study assessing selective MAO-B inhibition, it was found to improve motor functions in an animal model of Parkinson's disease without adversely affecting lipid profiles or organ function . The results suggest potential therapeutic applications in neurodegenerative diseases.

Toxicological Profile

Toxicological assessments indicate that this compound does not exhibit significant toxicity at therapeutic doses. Acute toxicity tests showed no adverse effects on vital organs or behavior in tested models .

The biological activity of this compound can be attributed to its structural features, which allow it to interact with various biological targets:

  • Enzyme Inhibition : The presence of the trifluoromethyl group may enhance the compound's ability to inhibit enzymes involved in metabolic pathways, including those related to glucose metabolism.
  • Receptor Modulation : The molecular structure allows potential binding to neurotransmitter receptors, contributing to its neuroprotective effects.

Case Studies and Research Findings

StudyFindings
Antidiabetic ActivityDemonstrated significant inhibition of α-glucosidase (IC50 = 6.28 μM) and α-amylase (IC50 = 4.58 μM), suggesting potential as an antidiabetic agent .
NeuroprotectionShowed improvement in motor functions in a Parkinson's disease model without affecting organ health .
ToxicologyNo significant toxic effects were observed in acute toxicity tests; safe for further research .

Scientific Research Applications

Synthesis Techniques

The synthesis of methyl 4-hydroxy-1-{[3-(trifluoromethyl)anilino]carbonyl}-2-pyrrolidinecarboxylate typically involves multi-step organic synthesis techniques. Common methods include:

  • Formation of the pyrrolidine core through cyclization reactions.
  • Acylation to introduce the trifluoromethyl aniline moiety.
  • Hydrolysis and decarboxylation to refine the product.

These steps require precise control over reaction conditions to ensure high yields and purity of the final product.

Medicinal Chemistry

This compound has been noted for its biological activity, particularly in:

  • Antimicrobial Activity : Studies have shown that derivatives of this compound exhibit significant antibacterial and antifungal properties. For instance, a series of related compounds were synthesized and tested for their efficacy against various pathogens, demonstrating zones of inhibition that indicate strong antimicrobial potential .
  • Anticancer Research : The compound's structural features suggest potential applications in developing anticancer agents. Its ability to modulate biological pathways could be leveraged to create new therapeutic agents targeting specific cancer types.

Proteomics Research

In proteomics, this compound serves as a valuable tool for studying protein interactions and modifications. Its unique trifluoromethyl group enhances its reactivity with biomolecules, making it suitable for:

  • Labeling Studies : The compound can be used to label proteins, allowing for tracking and analysis in complex biological systems.
  • Interaction Studies : Understanding its pharmacokinetics and pharmacodynamics is essential for evaluating its safety and efficacy in therapeutic applications.

Comparative Analysis with Related Compounds

The following table summarizes the structural comparisons with similar compounds that highlight the unique features of this compound:

Compound NameStructureNotable Features
Methyl 4-hydroxy-1-anilino-2-pyrrolidinecarboxylateSimilar backbone without trifluoromethylLacks fluorine substitution
Trifluoromethyl Aniline DerivativesContains trifluoromethyl but different substituentsVarying biological activities
Pyrrolidine-based Anticancer AgentsPyrrolidine core with different functional groupsFocused on anticancer properties

This comparison illustrates how this compound stands out due to its specific trifluoromethyl substitution, which may enhance its biological activity compared to structurally similar compounds.

Case Study 1: Antimicrobial Efficacy

A study conducted on a series of methyl pyrrole derivatives, including this compound, revealed promising results in terms of antimicrobial activity against both Gram-positive and Gram-negative bacteria. The compounds showed varying degrees of effectiveness, with some exhibiting zones of inhibition exceeding 20 mm against standard bacterial strains .

Case Study 2: Cancer Cell Line Studies

In another investigation, the compound was evaluated for its effects on various cancer cell lines. Results indicated that it could induce apoptosis in certain cancer types at micromolar concentrations, suggesting a mechanism that warrants further exploration in drug development .

Chemical Reactions Analysis

Nucleophilic Substitution at the Hydroxyl Group

The hydroxyl group undergoes derivatization to enhance stability or enable subsequent coupling reactions:

a. Mesylation
Methanesulfonyl chloride converts the hydroxyl group into a mesylate (-OSO₂CH₃) under basic conditions (e.g., diisopropylethylamine in THF), facilitating elimination or nucleophilic displacement .

b. Acetylation
Reaction with acetic anhydride in dimethylformamide (DMF) yields the acetylated derivative. Catalyst DMAP accelerates this process, achieving >90% conversion within 1 hour .

Reaction Conditions Product Yield
MesylationMsCl, i-Pr₂NEt, THF, 0°C → RTMethyl 4-mesyloxy-pyrrolidine derivative78%
AcetylationAc₂O, DMAP, DMF, RTMethyl 4-acetoxy-pyrrolidine derivative94%

Ester Hydrolysis and Transesterification

The methyl ester undergoes hydrolysis or exchange under alkaline or acidic conditions:

a. Saponification
Treatment with NaOH in THF/EtOH (1:1) at 60°C cleaves the ester to the carboxylic acid .
b. Transesterification
Methanolysis using K₂CO₃ in methanol substitutes the methyl group with alternative alkyl chains .

Reaction Conditions Product Yield
SaponificationNaOH, THF/EtOH, 60°C, 12h4-hydroxy-pyrrolidine carboxylic acid85%
MethanolysisK₂CO₃, MeOH, RT, 24hEthyl ester analog63%

Oxidation-Reduction Reactions

a. Oxidation of Hydroxyl to Ketone
The hydroxyl group is oxidized to a ketone using SO₃-Py complex/DMSO, critical for Horner-Emmons olefination .
b. Borane Reduction
Catalytic (R)-CBS-oxazaborolidine reduces α,β-unsaturated ketones (from olefination) to stereoselectively form (15S)-alcohols .

Reaction Conditions Product Stereoselectivity
OxidationSO₃-Py, DMSO, i-Pr₂NEt, CH₂Cl₂, RTPyrrolidinone derivativeN/A
CBS Reduction(R)-Me-CBS, BH₃-THF, THF, -20°C(15S)-Alcohol98% ee

Coupling Reactions

a. Horner-Emmons Olefination
Phosphonate reagents (e.g., dimethyl 3-aryl-2-oxopropanephosphonate) introduce α,β-unsaturated ketones, enabling further functionalization .
b. Suzuki-Miyaura Cross-Coupling
Palladium-catalyzed coupling with aryl boronic acids modifies the trifluoromethyl-anilino moiety .

Reaction Conditions Product Yield
Horner-EmmonsNaH, THF, phosphonate 31, RTα,β-Unsaturated ketone66%
Suzuki CouplingPd(PPh₃)₄, K₂CO₃, DME/H₂O, 80°CBiaryl-modified pyrrolidine72%

Biological Activity-Driven Modifications

Derivatives are synthesized to optimize pharmacokinetic properties:

  • Amide Formation : Reacting the carboxylic acid (from saponification) with amines forms prodrugs with enhanced bioavailability .

  • Thioether Synthesis : Thioacetate intermediates (from mesylate displacement) are alkylated to introduce sulfur-containing side chains .

Key Research Findings

  • Solvent-Dependent Reactivity : DMF increases acetylation rates compared to chloroform or dioxane due to polar aprotic effects .

  • Stereochemical Control : CBS reduction achieves >98% enantiomeric excess, critical for medicinal applications .

  • Trifluoromethyl Stability : The -CF₃ group remains intact under acidic/basic conditions, enabling selective modifications elsewhere .

This compound’s multifunctional architecture supports diverse synthetic pathways, making it a versatile intermediate in drug discovery, particularly for protease inhibitors and β₃ adrenergic receptor agonists . Further studies are needed to explore its catalytic asymmetric reactions and in vivo metabolic stability.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The compound belongs to a broader class of methyl carboxylate derivatives with heterocyclic backbones. Key structural analogs include:

Compound Name Core Structure Key Substituents Potential Applications
Target Compound : Methyl 4-hydroxy-1-{[3-(trifluoromethyl)anilino]carbonyl}-2-pyrrolidinecarboxylate Pyrrolidine - 4-hydroxy
- 3-(trifluoromethyl)anilino carbonyl
- Methyl carboxylate
Enzyme inhibition (e.g., proteases), solubility studies due to trifluoromethyl group
Methyl 4-hydroxy-1-(4-methylphenyl)-6-oxo-1,6-dihydro-3-pyridazinecarboxylate Pyridazine - 4-methylphenyl
- 6-oxo
- Methyl carboxylate
Photodynamic therapy (pyridazine derivatives), ligand design for metal coordination
Methyl 4-hydroxy-5,8-dimethylquinoline-2-carboxylate Quinoline - 5,8-dimethyl
- Methyl carboxylate
Fluorescent probes (quinoline backbone), antimicrobial agents
Methyl 4-hydroxy-5-oxo-1-(2-pyridinylmethyl)-2,5-dihydro-1H-pyrrole-3-carboxylate Pyrrole - 2-pyridinylmethyl
- 5-oxo
- Methyl carboxylate
Catalysis (pyrrole derivatives), chelating agents for transition metals
Key Observations:
  • Substituent Effects : The trifluoromethyl group in the target compound increases lipophilicity and metabolic stability compared to methyl or pyridinylmethyl groups in analogs .
  • Electronic Properties : The hydroxy and carbonyl groups in all compounds facilitate hydrogen bonding, but the electron-withdrawing trifluoromethyl group in the target compound may reduce nucleophilicity at the pyrrolidine nitrogen.

Q & A

Q. What are the key steps for synthesizing Methyl 4-hydroxy-1-{[3-(trifluoromethyl)anilino]carbonyl}-2-pyrrolidinecarboxylate, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis typically involves coupling 3-(trifluoromethyl)aniline with a pyrrolidine-carboxylate precursor. Critical steps include:
  • Activation : Use coupling agents like DCC (dicyclohexylcarbodiimide) to activate the carbonyl group for amide bond formation .
  • Solvent Selection : Dichloromethane (DCM) or dimethylformamide (DMF) is preferred for solubility and reaction efficiency .
  • Purification : Column chromatography or recrystallization ensures purity. Adjust solvent polarity (e.g., hexane/ethyl acetate gradients) based on TLC monitoring .
  • Optimization : Conduct reaction kinetics studies under varying temperatures (0°C to reflux) to minimize side products like unreacted aniline intermediates .

Q. How can the structural integrity of this compound be confirmed post-synthesis?

  • Methodological Answer : Use multi-spectroscopic and crystallographic techniques:
  • NMR : Analyze 1H^1H- and 13C^{13}C-NMR spectra to verify substituent positions (e.g., trifluoromethyl group at 3-position of aniline, hydroxy-pyrrolidine backbone) .
  • LCMS : Confirm molecular weight via m/z peaks (e.g., [M+H]+) and retention time consistency (e.g., ~1.7 minutes under TFA-modified HPLC conditions) .
  • X-ray Crystallography : Resolve crystal structures using SHELXL for refinement; monitor bond angles (e.g., C=O bond ~120°) and hydrogen-bonding networks .

Advanced Research Questions

Q. How can molecular docking studies predict the biological targets of this compound?

  • Methodological Answer : Use computational tools like AutoDock Vina to model interactions:
  • Protein Preparation : Retrieve target structures (e.g., kinases, proteases) from PDB. Remove water molecules and add polar hydrogens .
  • Grid Setup : Define binding pockets (e.g., ATP-binding sites) with grid dimensions adjusted to the compound’s size (~15 ų).
  • Scoring Function : Analyze binding affinities (ΔG values) and validate poses via RMSD clustering. Compare results with known inhibitors (e.g., trifluoromethyl-containing analogs) .
  • Validation : Cross-check docking results with experimental assays (e.g., SPR or ITC for binding constants) .

Q. What strategies resolve contradictions in crystallographic vs. spectroscopic data for this compound?

  • Methodological Answer : Address discrepancies using hybrid analytical approaches:
  • Dynamic vs. Static Structures : X-ray data reflect solid-state conformations, while NMR captures solution dynamics. Compare dihedral angles (e.g., pyrrolidine ring puckering) between techniques .
  • Tautomeric Equilibria : If hydroxy groups exhibit tautomerism, perform variable-temperature NMR or DFT calculations to identify dominant forms .
  • Data Reconciliation : Use SHELXPRO to refine crystallographic models against NMR-derived distance restraints (e.g., NOE correlations) .

Q. How can the compound’s stability under physiological conditions be assessed for pharmacological studies?

  • Methodological Answer : Design stability assays mimicking biological environments:
  • pH Stability : Incubate in buffers (pH 2–9) and monitor degradation via HPLC. Trifluoromethyl groups may enhance stability in acidic conditions .
  • Metabolic Resistance : Use liver microsomes or S9 fractions to assess CYP450-mediated oxidation. Track parent compound depletion over time .
  • Light/Thermal Stability : Expose to UV light (254 nm) or 40°C for 48 hours; quantify decomposition products (e.g., ester hydrolysis) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.